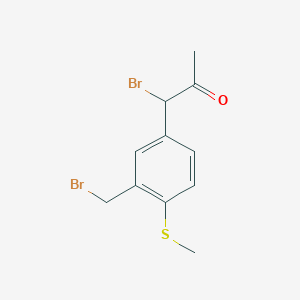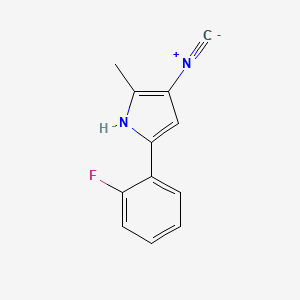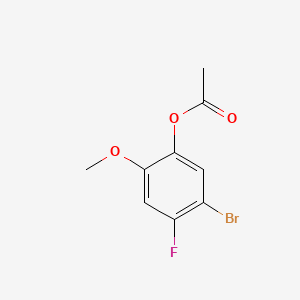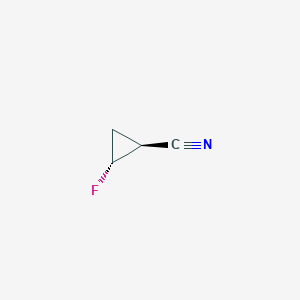
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group, a hydroxyl group, and a carboxylic acid esterified with a benzyl group. The N-Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Fluoro Group: The fluoro group can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst.
Protection with N-Boc Group: The final step involves protecting the amine group with the N-Boc group using tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester involves its interactions with molecular targets such as enzymes and receptors. The fluoro and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The N-Boc group protects the amine during reactions, preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
N-Boc (2R,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid: Similar structure but lacks the fluoro group.
N-Boc (2R,3R,4R)-3-chloro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester is unique due to the presence of the fluoro group, which can significantly influence its reactivity and interactions with biological targets. The combination of the fluoro and hydroxyl groups on the pyrrolidine ring provides distinct chemical properties that can be leveraged in various applications.
特性
分子式 |
C17H22FNO5 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-O-benzyl 1-O-tert-butyl (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22FNO5/c1-17(2,3)24-16(22)19-9-12(20)13(18)14(19)15(21)23-10-11-7-5-4-6-8-11/h4-8,12-14,20H,9-10H2,1-3H3/t12-,13+,14+/m1/s1 |
InChIキー |
XKVMYQMEYRBQHW-RDBSUJKOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)F)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)OCC2=CC=CC=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![2,4-Dichlorothieno[2,3-d]pyridazine](/img/structure/B14038309.png)




![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)



![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)

